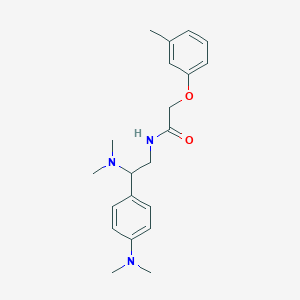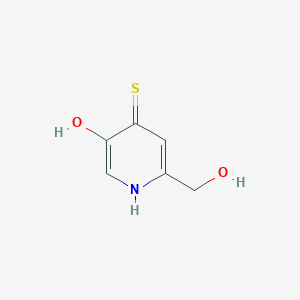![molecular formula C16H10N4OS2 B2899299 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide CAS No. 1211191-88-6](/img/structure/B2899299.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide” is a compound that has been studied for its potential biological activities . It has been found to exhibit potent cytotoxicity against certain human cancer cell lines . Additionally, compounds with a similar structure have shown significant analgesic and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which include “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In another study, reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with certain precursors afforded the respective organo-carboxamide ruthenium(II) complexes .Molecular Structure Analysis
The molecular structure of “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide” and similar compounds has been analyzed using various techniques such as NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography . The solid-state structures of these complexes confirm distorted octahedral geometries around the Ru(II) atoms .Chemical Reactions Analysis
The chemical reactions involving “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide” have been monitored using techniques like thin layer chromatography (TLC) .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide, focusing on several unique applications:
Anti-proliferative Activity
Studies have indicated that derivatives of this compound exhibit potent cytotoxicity against various human cancer cell lines, suggesting its use in developing anti-cancer therapies .
Protein Tyrosine Phosphatase 1B Inhibition
The compound has been investigated for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a therapeutic target for Type II diabetes . Inhibitors of PTP1B can enhance insulin signaling and are thus considered potential treatments for diabetes .
Anti-tubercular Activity
Recent synthetic developments have highlighted benzothiazole-based compounds, including derivatives of this compound, as promising anti-tubercular agents . Their activity has been compared with standard reference drugs, showing potential in treating tuberculosis .
Analgesic and Anti-inflammatory Activities
Some studies have reported significant analgesic and anti-inflammatory activities in related benzothiazole compounds, which could imply similar properties in the compound of interest .
Antitumor and Cytotoxic Activity
There is evidence that related benzothiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer, suggesting a role for this compound in antitumor treatments .
Direcciones Futuras
The future directions for the research on “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide” and similar compounds could involve further exploration of their biological activities, such as their anti-inflammatory, antitumor, and cytotoxic properties . Additionally, more studies could be conducted to better understand their mechanism of action .
Mecanismo De Acción
Target of Action
The primary target of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide is Mycobacterium tuberculosis H37Ra . This compound has been designed and synthesized as a potential anti-tubercular agent .
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
It is known that the compound has been designed to exhibit anti-tubercular activity , suggesting that it likely interacts with biochemical pathways relevant to the growth and survival of Mycobacterium tuberculosis.
Pharmacokinetics
It is mentioned that the compound exhibits significant activity against mycobacterium tuberculosis h37ra , indicating that it is likely to have sufficient bioavailability to exert its anti-tubercular effects.
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective in inhibiting the growth of this bacterium at relatively low concentrations.
Action Environment
Given that the compound is being developed as an anti-tubercular agent , it is likely that its action and efficacy would be influenced by factors such as the presence of other drugs, the immune status of the host, and the genetic characteristics of the Mycobacterium tuberculosis strain.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-14(12-9-17-6-7-18-12)20-15-10(5-8-22-15)16-19-11-3-1-2-4-13(11)23-16/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDHMAQBCSHYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid](/img/structure/B2899221.png)



![Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2899225.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2899228.png)
![3-((6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B2899230.png)
![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2899233.png)
![N-[(cyclopropylcarbonyl)oxy]-N-{(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amine](/img/structure/B2899238.png)
